molecular formula C10H12F3NO B2678726 2-[(4-Trifluoromethylbenzyl)amino]ethanol CAS No. 948588-69-0

2-[(4-Trifluoromethylbenzyl)amino]ethanol

Cat. No.: B2678726
CAS No.: 948588-69-0
M. Wt: 219.207
InChI Key: AGUOXKRMLQRRSM-UHFFFAOYSA-N
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Description

2-[(4-Trifluoromethylbenzyl)amino]ethanol is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to an ethanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(4-Trifluoromethylbenzyl)amino]ethanol typically involves the reaction of 4-trifluoromethylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(4-Trifluoromethylbenzyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-trifluoromethylbenzaldehyde or 4-trifluoromethylbenzoic acid, while reduction may produce 4-trifluoromethylbenzylamine or 2-[(4-trifluoromethylphenyl)amino]ethanol.

Scientific Research Applications

2-[(4-Trifluoromethylbenzyl)amino]ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Trifluoromethylbenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects.

The compound may also act as a ligand for certain receptors or ion channels, influencing cellular signaling pathways and physiological processes. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

2-[(4-Trifluoromethylbenzyl)amino]ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUOXKRMLQRRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the method of Preparation 8, step a, 4-trifluoromethylbenzyl bromide (664 mg, 2.78 mmol) was heated with ethanolamine (1.02 g, 16.7 mmol) in ethanol (3 mL) at 75° C. overnight. The product was isolated to give the title intermediate as a yellowish oil (585 mg). (m/z): [M+H]+ calcd for C10H12F3NO 220.10; found 220.3. 1H NMR (CDCl3, 300 MHz) δ (ppm): 7.59 (d, J=7.8 Hz, 2H), 7.45 (d, J=7.8 Hz, 2H), 3.88 (s, 2H), 3.66-3.70 (m, 2H), 2.80-2.83 (m, 2H).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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